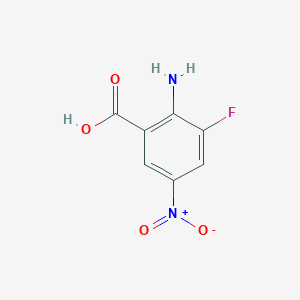

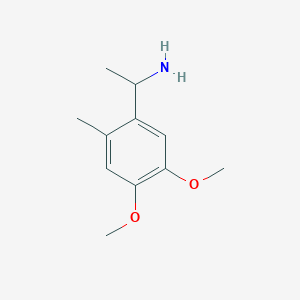

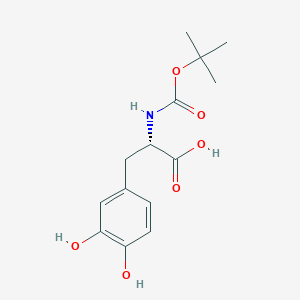

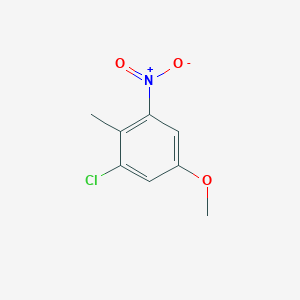

1-氯-5-甲氧基-2-甲基-3-硝基苯

描述

Synthesis Analysis

The synthesis of methoxybenzene derivatives, including compounds similar to 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene, often involves nitration reactions, halogenation, and the introduction of methoxy groups. For instance, studies have shown methods for synthesizing substituted methoxybenzenes and nitrobenzenes through reactions like nitration and substitution reactions involving chloro and methoxy groups (Fun et al., 1997).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the spatial arrangement of their substituents, which can influence their physical and chemical properties. X-ray crystallography studies have revealed that these molecules can exhibit planarity or slight deviations due to steric hindrance, affecting their intermolecular interactions and packing in the solid state (Fun et al., 1997).

Chemical Reactions and Properties

Methoxybenzene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the presence of electron-withdrawing or electron-donating groups. The nitro group in particular makes the benzene ring more susceptible to nucleophilic attack. Halogen bonds and π-π stacking interactions are common in these compounds, contributing to their reactivity and the formation of complex structures (Mossakowska & Wójcik, 2007).

Physical Properties Analysis

The physical properties of methoxybenzene derivatives, such as melting and boiling points, solubility, and crystal structure, are significantly affected by the molecular structure. The planarity of the molecules and their ability to form hydrogen bonds and halogen bonds can influence their physical state and stability (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the substituents on the benzene ring. The presence of a nitro group increases acidity and reactivity towards nucleophilic substitution, while methoxy and methyl groups can have electron-donating effects, influencing the compound's overall reactivity (Mossakowska & Wójcik, 2007).

科学研究应用

1-氯-5-甲氧基-2-甲基-3-硝基苯简介

1-氯-5-甲氧基-2-甲基-3-硝基苯是一种化学化合物,由于其独特的化学性质和在不同科学领域的潜在应用,一直是各种研究课题。虽然没有发现专门针对该化合物的直接研究,但可以从相关硝基苯衍生物及其在科学研究中的应用中获得见解。本概述将根据对硝基苯衍生物及其相关研究结果的普遍理解,重点介绍此类化合物在其潜在应用背景下的相关性。

在环境科学中的应用

硝基苯衍生物,包括类似于1-氯-5-甲氧基-2-甲基-3-硝基苯的化合物,已因其对环境的影响而受到研究,特别是在水生环境中。研究表明,由于此类化合物在各种工业和消费品中的使用,它们可以作为新兴污染物。它们以其潜在的内分泌干扰作用和在废水处理过程后在水体中的持久性而闻名。这引发了人们对其在水生环境中发生、归宿和行为的研究兴趣,以便更好地了解其环境影响并制定从受污染场地减轻或去除它们的策略 (Haman, Dauchy, Rosin, & Munoz, 2015).

催化应用

木质素催化氧化成芳香醛是硝基苯衍生物展示出巨大潜力的另一个领域。研究探索了涉及硝基苯衍生物的催化过程,以将木质素转化为香兰素和丁香醛等有价值的化学品。这项研究强调了了解反应机理和催化剂在优化这些过程的收率和选择性中的作用的重要性。此类见解有助于开发更有效、更可持续的方法来利用木质素,这是植物生物质的主要成分 (Tarabanko & Tarabanko, 2017).

分析化学应用

在分析化学中,偶氮化合物的合成新方法的开发一直是人们感兴趣的领域。偶氮衍生物在各种应用中发挥着至关重要的作用,包括作为染料、指示剂和药物合成。关于偶氮衍生物合成途径的研究,包括以硝基苯化合物为前体的合成方法,强调了此类化学反应在扩展化学合成工具包和开发新材料方面的重要性 (Shah et al., 2021).

属性

IUPAC Name |

1-chloro-5-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMSAJLMWBOEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622488 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |

CAS RN |

102735-89-7 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

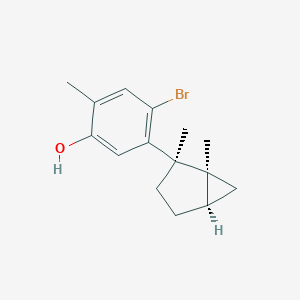

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)